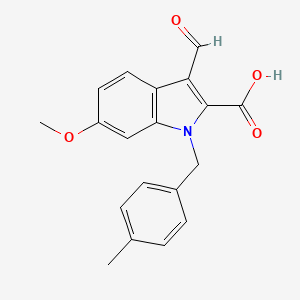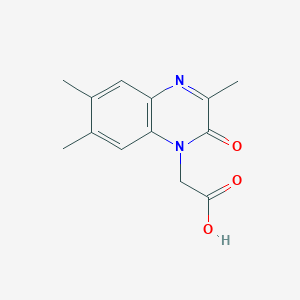![molecular formula C19H21FN2O2 B1392635 3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde CAS No. 933829-43-7](/img/structure/B1392635.png)
3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a related compound was synthesized via electrophilic fluorination of a trimethylstannyl precursor . The precursor was obtained by a facile four-step synthetic approach; the trimethylstannyl leaving group was introduced by displacement of iodine utilizing palladium catalysis and hexamethyldistannane in an inert solvent .Applications De Recherche Scientifique
Neuropharmacology: Dopamine D4 Receptor Studies
This compound has been utilized in the study of dopamine D4 receptors, which are implicated in the pathophysiology of various psychiatric disorders. An analogue of this compound, labeled with fluorine-18, has been synthesized for in vivo studies and shows promise for the development of new diagnostic tools and treatments related to dopamine dysfunction .
Oncology: Anticancer Activity
Derivatives of this compound have been explored for their potential anticancer applications. For instance, pyrazolopyrimidin-4-one derivatives have shown potent antitumor activity against tumor cell lines, suggesting that modifications of the core structure could lead to effective chemotherapeutic agents.
Pharmacology: Cocaine Antagonism
In the field of addiction medicine, a derivative known as SN79 has been synthesized and evaluated for its cocaine antagonist properties. This compound exhibits high affinity for sigma receptors and monoamine transporters, indicating its potential as a pharmacotherapy against cocaine addiction .
Microbiology: Antibacterial and Antifungal Properties
Some derivatives of this compound have been synthesized as potential antifungal agents. These derivatives have shown promising results in antibacterial and antifungal activity assays, suggesting applications in the development of new antimicrobial drugs .
Molecular Imaging: Radioligand Development
The compound’s derivatives have been used in the development of radioligands for molecular imaging. The fluorine-18 labeled compounds, in particular, are valuable in positron emission tomography (PET) imaging for studying various biological targets .
Chemical Biology: Cell Surface Biotinylation
In chemical biology, this compound has been involved in cell surface biotinylation studies. These studies are crucial for understanding cell surface protein dynamics and can aid in the development of targeted therapies .
Neurology: Sigma Receptor Interaction
The interaction with sigma receptors is another significant application. Sigma receptors are involved in the regulation of several neurotransmitter systems, and compounds targeting these receptors can be used to study neurological disorders and develop new treatments .
Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies
This compound is also valuable in SAR studies, which help in understanding the relationship between the chemical structure of a compound and its biological activity. Such studies are fundamental in the design of new drugs with improved efficacy and safety profiles .
Propriétés
IUPAC Name |
3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2/c1-24-19-7-2-15(14-23)12-16(19)13-21-8-10-22(11-9-21)18-5-3-17(20)4-6-18/h2-7,12,14H,8-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEMNCLVNYUFXMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2CCN(CC2)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[4-(4-Fluorophenyl)piperazin-1-yl]methyl}-4-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Ethyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)carbonyl]piperidine-3-carboxylic acid](/img/structure/B1392552.png)
![4-(4-Methylpiperidin-1-yl)-3-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B1392553.png)

![1-[5-(2-Oxopiperidin-1-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxylic acid](/img/structure/B1392556.png)
![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-diazepane](/img/structure/B1392557.png)
![{[3-Ethyl-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]methyl}amine](/img/structure/B1392559.png)
![3-({4-Hydroxy-4-[3-(trifluoromethyl)phenyl]piperidin-1-yl}methyl)-4-methoxybenzaldehyde](/img/structure/B1392560.png)

![1-[5-(4-Propylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrrole-2-carbaldehyde](/img/structure/B1392565.png)
![{[6-Methyl-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-3-yl]methyl}amine](/img/structure/B1392566.png)

![Ethyl 3-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B1392568.png)
![[5-(4-Fluorobenzyl)-4-oxo-4,5-dihydro-3H-pyridazino[4,5-b]indol-3-yl]acetic acid](/img/structure/B1392574.png)
